molecular formula C13H10N2O B1593697 2-Phenyl-1,3-benzoxazol-5-amine CAS No. 41373-37-9

2-Phenyl-1,3-benzoxazol-5-amine

Cat. No. B1593697
CAS RN: 41373-37-9
M. Wt: 210.23 g/mol
InChI Key: SUOXXPHZWVBJSY-UHFFFAOYSA-N
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Patent
US08518980B2

Procedure details

To polyphosphoric acid at 110° C. were added simultaneously 2,4-diaminophenol dihydrochloride (7.88 g, 40 mmol) and benzoic acid (4.88 g, 40 mmol). The resulting mixture was then heated to 180° C. for 3 h. The solution was then poured into water. The resulting precipitate was collected by filtration and washed with saturated sodium bicarbonate solution. The crude product was recrystallised from ethanol/water to afford 8.15 g (97%) of the title compound (LCMS RT=5.17 min, MH+ 211.1)
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[OH:11].[C:12](O)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([C:12]2[O:11][C:5]3[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:4]=3[N:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.88 g
Type
reactant
Smiles
Cl.Cl.NC1=C(C=CC(=C1)N)O
Name
Quantity
4.88 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.